3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate
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Overview
Description
3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their unique physicochemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate can be achieved through the alkylation of enolate ions. Enolates can be alkylated in the alpha position through an S_N2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new carbon-carbon bond . The reaction conditions typically involve the use of a strong base, such as sodium ethoxide, to generate the enolate ion from a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as larger specific surface area, higher mixing efficiency, and faster heat and mass transfer rates compared to conventional batch reactors . These reactors can be used to perform photochemical transformations under mild reaction conditions, reducing the formation of byproducts and improving process efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of new products. Its quaternary ammonium structure allows it to interact with negatively charged molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-substituted cyclobutanetetracarboxylic dianhydride: Similar in structure but used primarily in the preparation of polyimide films.
Quaternary ammonium compounds: A broad class of compounds with similar physicochemical properties and applications.
Uniqueness
3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is unique due to its specific structure, which combines a cyclobutanecarbonyloxy group with a dimethylammonium moiety. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(dimethylamino)butyl cyclobutanecarboxylate |
InChI |
InChI=1S/C11H21NO2/c1-9(12(2)3)7-8-14-11(13)10-5-4-6-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
ADDMHRDNMJOPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1CCC1)N(C)C |
Origin of Product |
United States |
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